molecular formula C21H28O B14723099 [1,1'-Biphenyl]-4-ol, 3,5-bis(1,1-dimethylethyl)-3'-methyl- CAS No. 6257-37-0

[1,1'-Biphenyl]-4-ol, 3,5-bis(1,1-dimethylethyl)-3'-methyl-

Cat. No.: B14723099
CAS No.: 6257-37-0
M. Wt: 296.4 g/mol
InChI Key: ZHBLYUDFLCJLJJ-UHFFFAOYSA-N
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Description

[1,1’-Biphenyl]-4-ol, 3,5-bis(1,1-dimethylethyl)-3’-methyl- is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound features a biphenyl core with hydroxyl and methyl groups, as well as tert-butyl substituents, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’-Biphenyl]-4-ol, 3,5-bis(1,1-dimethylethyl)-3’-methyl- typically involves multi-step organic reactions. One common approach is the Friedel-Crafts alkylation, where biphenyl is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This reaction introduces the tert-butyl groups onto the biphenyl core. Subsequent steps may involve hydroxylation and methylation to achieve the final structure.

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

[1,1’-Biphenyl]-4-ol, 3,5-bis(1,1-dimethylethyl)-3’-methyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove oxygen-containing groups.

    Substitution: Halogenation or nitration can occur at specific positions on the biphenyl core.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Halogens (e.g., chlorine, bromine) with a Lewis acid catalyst.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of deoxygenated biphenyl derivatives.

    Substitution: Halogenated or nitrated biphenyl compounds.

Scientific Research Applications

Chemistry

In chemistry, [1,1’-Biphenyl]-4-ol, 3,5-bis(1,1-dimethylethyl)-3’-methyl- is used as a building block for synthesizing more complex molecules. Its unique structure allows for the study of steric and electronic effects in organic reactions.

Biology

The compound’s biological applications include its use as a model compound for studying enzyme interactions and metabolic pathways. Its structural features make it a suitable candidate for investigating the effects of bulky substituents on biological activity.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. The presence of hydroxyl and tert-butyl groups can influence the compound’s pharmacokinetics and pharmacodynamics.

Industry

Industrially, [1,1’-Biphenyl]-4-ol, 3,5-bis(1,1-dimethylethyl)-3’-methyl- is used in the production of specialty chemicals and materials. Its stability and reactivity make it valuable in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-4-ol, 3,5-bis(1,1-dimethylethyl)-3’-methyl- involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and steric effects. The hydroxyl group can form hydrogen bonds with biological molecules, while the tert-butyl groups provide steric hindrance, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    [1,1’-Biphenyl]-4-ol: Lacks the tert-butyl and methyl groups, resulting in different chemical properties.

    [1,1’-Biphenyl]-4-ol, 3,5-bis(1,1-dimethylethyl): Similar but without the methyl group, affecting its reactivity and applications.

    [1,1’-Biphenyl]-4-ol, 3’-methyl-: Lacks the tert-butyl groups, leading to different steric and electronic effects.

Uniqueness

The presence of both tert-butyl and methyl groups in [1,1’-Biphenyl]-4-ol, 3,5-bis(1,1-dimethylethyl)-3’-methyl- makes it unique in terms of its steric hindrance and electronic properties

Properties

CAS No.

6257-37-0

Molecular Formula

C21H28O

Molecular Weight

296.4 g/mol

IUPAC Name

2,6-ditert-butyl-4-(3-methylphenyl)phenol

InChI

InChI=1S/C21H28O/c1-14-9-8-10-15(11-14)16-12-17(20(2,3)4)19(22)18(13-16)21(5,6)7/h8-13,22H,1-7H3

InChI Key

ZHBLYUDFLCJLJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C

Origin of Product

United States

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